Endostatin

Description

Structure

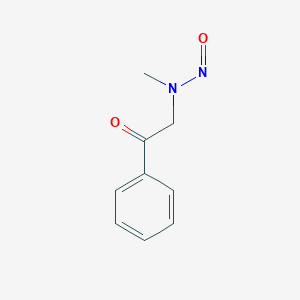

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Plasmid Construction and Bacterial Transformation

The gene encoding murine this compound is amplified via polymerase chain reaction (PCR) using primers containing restriction sites for Nde I and Bam HI. The amplified fragment is ligated into pET-15b vectors, which are then transformed into E. coli BL21 (DE3) competent cells. Induction with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) initiates overexpression, resulting in inclusion body (IB) formation due to the prokaryotic system’s inability to fold complex eukaryotic proteins.

Inclusion Body Isolation and Solubilization

Cells are lysed using high-pressure homogenization, and IBs are purified through centrifugation at 5,000 × g for 30 minutes. Subsequent washes with 0.5% deoxycholic acid remove membrane contaminants. Solubilization employs 7 M guanidine hydrochloride (GuHCl) in Tris buffer (pH 8.6) with 50 mM β-mercaptoethanol, achieving complete denaturation of this compound aggregates.

Refolding and Purification Strategies

Redox-Coupled Refolding

Rapid dilution into refolding buffers containing 2.5 M urea and redox agents (e.g., 5 mM glutathione) facilitates disulfide bond formation. A 1:100 dilution factor ensures protein concentrations below 0.1 mg/mL to minimize aggregation. Refolding yields are highly dependent on pH, with optimal recovery observed at pH 8.6.

Chromatographic Purification

Refolded this compound is purified using SP-Sepharose cation-exchange chromatography, exploiting its high isoelectric point (pI ≈ 9.2). Elution with a 0–1 M NaCl gradient separates this compound from contaminants. Heparin-affinity chromatography is alternatively employed, leveraging this compound’s heparin-binding domain. Final polishing via Superdex 75 size-exclusion chromatography achieves >99% purity.

Table 1: Refolding and Purification Outcomes Across Studies

Nanoparticle Formulation for Enhanced Stability

Ionic Cross-Linking with Chitosan

This compound-loaded chitosan nanoparticles (ES-NPs) are prepared by adding 8 mL of 1 mg/mL sodium tripolyphosphate (TPP) to 1 mg/mL chitosan dissolved in 1% acetic acid. Varying this compound volumes (250–1,000 μL) are incorporated during NP synthesis. Centrifugation at 13,000 rpm for 30 minutes pellets nanoparticles, which are lyophilized with trehalose as a cryoprotectant.

Characterization of ES-NPs

Dynamic light scattering reveals nanoparticle sizes of 227–248 nm, with zeta potentials ranging from -32.21 mV to -38.17 mV. Encapsulation efficiency (EE) decreases from 78.25% to 62.42% as this compound loading increases, while loading efficiency (LE) improves from 6.08% to 11.46%.

Table 2: Properties of this compound-Loaded Chitosan Nanoparticles

| ES Volume (μL) | Size (nm) | PDI | Zeta Potential (mV) | EE (%) | LE (%) |

|---|---|---|---|---|---|

| 0 | 211.50 | 0.223 | -38.36 | – | – |

| 250 | 227.31 | 0.238 | -38.17 | 78.25 | 6.08 |

| 500 | 246.89 | 0.285 | -36.34 | 74.81 | 10.74 |

| 1000 | 247.91 | 0.289 | -32.21 | 62.42 | 11.46 |

Yield Optimization and Scalability Challenges

Molecular Chaperone Co-Expression

Co-expression of DnaK-DnaJ-GrpE and GroEL/ES chaperones in E. coli increases soluble this compound yields to 36 mg/L. Cultivation at 16°C further reduces aggregation, enhancing bioactive protein recovery.

Secretion Systems

Fusion with alkaline phosphatase (PhoA) signal peptides directs this compound to the periplasm, bypassing cytoplasmic aggregation. This method yields 40 mg/L of soluble protein without denaturation.

High Hydrostatic Pressure Refolding

Applying 200 MPa pressure during refolding solubilizes IBs in GuHCl, achieving 90 mg/L yields. This method reduces reliance on dilution, making it scalable for industrial production.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

ATP Hydrolysis Activity

Endostatin demonstrates intrinsic ATPase activity, hydrolyzing ATP to ADP and inorganic phosphate. This activity is pH-dependent, with optimal hydrolysis observed at pH 6.0–7.0 . Mutagenesis studies reveal that ATPase activity correlates with antiangiogenic efficacy:

- E-M mutant : 2.5× higher ATPase activity than wild-type (WT), leading to enhanced inhibition of endothelial cell proliferation (IC₅₀: 0.28 μM vs. WT’s 0.45 μM) .

- K96A/K96R/E176A mutants : Reduced ATPase activity (50–70% of WT) and diminished antitumor effects .

Mechanistic Impact : ATP hydrolysis modulates intracellular ATP levels, regulating endothelial cell apoptosis via Erk/p38/Src phosphorylation pathways .

Zinc Binding and Structural Stabilization

This compound binds zinc via three N-terminal histidine residues (His1, His3, His11) . While zinc is not essential for antiangiogenic activity, it stabilizes the protein:

- H5 mutant (lacking zinc-binding residues): Retains antiangiogenic activity but shows reduced thermal stability (denaturation at 45°C vs. WT’s 60°C) .

- Zinc-bound this compound : Resists proteolysis and maintains structural integrity under denaturing conditions .

Functional Role : Zinc facilitates multimerization, enhancing binding to fibroblast growth factor-2 (FGF-2) in SPR assays .

pH-Dependent Activity and Nanoparticle Release

This compound’s activity and release kinetics are influenced by pH:

| Nanoparticle Component | pH 7.4 (Release) | pH 6.8 (Release) | Cytotoxicity at 250 μg/mL |

|---|---|---|---|

| CHT-g-PEI-PEG-NH₂ | 25% over 72 hrs | 80% over 72 hrs | 13.36% cell death |

Acidic tumor microenvironments (pH 6.8) enhance nanoparticle swelling, releasing this compound to inhibit squamous cell carcinoma .

Peptide Fragments and Mutagenesis

Proteolytic processing generates bioactive fragments, with distinct regions mediating antiangiogenic effects:

Notable Mutants :

- P125A-endostatin : 2× higher endothelial cell inhibition (IC₅₀: 0.2 μM vs. WT’s 0.4 μM) .

- mEP-AA (cysteine substitutions): Loses VEGFR-3 binding entirely .

Receptor Binding and Signal Inhibition

This compound competitively inhibits growth factor-receptor interactions through specific epitopes:

Mechanistic Insight :

Applications De Recherche Scientifique

Endostatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its interactions with various receptors and its role in inhibiting angiogenesis .

Biology: In biological research, this compound is used to study the mechanisms of angiogenesis and the role of extracellular matrix components in regulating blood vessel formation .

Medicine: this compound is extensively researched for its potential in cancer therapy. It has been shown to inhibit the growth of primary tumors and metastases in animal models . Clinical trials have demonstrated its efficacy in treating non-small cell lung cancer and other malignancies .

Industry: In the pharmaceutical industry, this compound is used to develop anti-cancer drugs. Its recombinant form, rh-Es, is used in combination with other therapies to enhance treatment efficacy .

Mécanisme D'action

Endostatin exerts its effects by inhibiting angiogenesis through multiple pathways. It binds to various receptors, such as vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), glypican 1 and 4, and integrin α5β1 . This binding interferes with the signaling pathways that promote blood vessel formation, leading to the inhibition of endothelial cell proliferation, migration, and survival . This compound also induces apoptosis in endothelial cells by inhibiting cyclin D1 and disrupting cell-matrix adhesions .

Comparaison Avec Des Composés Similaires

Mechanistic Comparison with Angiostatin

Angiostatin, a kringle 1-4 fragment of plasminogen, shares antiangiogenic properties with endostatin but differs in molecular targets and mechanisms. While this compound inhibits MMP-2 and integrin-mediated signaling, angiostatin binds ATP synthase and annexin II, suppressing endothelial cell proliferation . In ovarian cancer xenografts, angiostatin monotherapy (20 mg/kg/day) achieved 68% tumor suppression, outperforming this compound (50% suppression at 10 mg/kg/day). However, their combination synergistically reduced tumor growth by 92%, highlighting complementary pathways .

Engineered Variants: Enhanced Activity of E-M

E-M, an engineered this compound with 3.5-fold higher ATPase activity, exhibits superior anti-tumor effects compared to wild-type this compound. In NSCLC models, E-M (1 mg/kg/day) reduced tumor-associated macrophage (TAM) infiltration by 60% and microvessel density by 45%, outperforming wild-type this compound (30% and 25%, respectively) . E-M’s efficacy stems from enhanced binding to nucleolin and integrin α5β1 on M2 macrophages, blocking p38 MAPK/Erk1/2 pathways and TAM polarization .

Functional Peptide Fragments: The Case of E4

The C-terminal peptide E4 (residues 158–178 of this compound) retains antifibrotic activity but lacks antiangiogenic effects. In bleomycin-induced pulmonary fibrosis, E4 (10 µM) reduced lysyl oxidase (LOX) and Egr-1 expression by 70%, reversing collagen deposition . In contrast, the N-terminal domain of this compound is critical for MMP-2 inhibition and endothelial apoptosis, underscoring functional segregation within the protein .

Cross-talk with Small Molecule Inhibitors: ACS-1

ACS-1, a dithiolethione compound, mimics this compound’s activation of protein phosphatase 2A (PP2A) but targets the Akt pathway. Both agents inhibit ERK1/2 signaling, but ACS-1 (10 µM) achieves 50% PP2A activation within 1 hour, whereas this compound requires prolonged exposure . This divergence suggests distinct upstream regulators, positioning ACS-1 as a complementary small-molecule agent.

Synergistic Effects in Antiangiogenic Therapy

Combining this compound with angiostatin or chemotherapy enhances efficacy. In ovarian cancer, co-administration of this compound (5 mg/kg) and angiostatin (5 mg/kg) reduced tumor volume by 92%, compared to 68% (angiostatin alone) and 50% (this compound alone) . Similarly, continuous this compound infusion via osmotic pump (5 mg/kg/day) achieved 80% tumor regression in pancreatic cancer, surpassing bolus dosing (50% regression at 10 mg/kg/day) .

Comparative Efficacy in Disease Models

Activité Biologique

Endostatin, a proteolytic fragment of collagen XVIII, is recognized for its potent antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial cells, and clinical implications.

This compound exerts its biological effects primarily by inhibiting angiogenesis—the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The mechanisms through which this compound mediates its effects include:

- Inhibition of Endothelial Cell Proliferation and Migration : this compound significantly reduces the proliferation and migration of endothelial cells in vitro. Studies have demonstrated that it can inhibit tube formation and induce apoptosis in these cells by activating various signaling pathways, including the MAPK pathway through integrin binding .

- ATPase Activity : Recent research has uncovered that this compound possesses intrinsic ATPase activity, which correlates positively with its antiangiogenic effects. Mutants of this compound with enhanced ATPase activity displayed greater inhibition of endothelial cell functions and tumor growth compared to wild-type this compound .

- Binding to Cell Surface Receptors : this compound interacts with several receptors on endothelial cells, including integrins and glypicans. This binding initiates various intracellular signaling cascades that lead to reduced cell migration and proliferation .

In Vivo Effects

This compound's efficacy has been demonstrated in several in vivo models:

- Angiogenesis Models : In a surrogate model using human endothelial cells implanted in immunodeficient mice, systemic delivery of recombinant human this compound resulted in a dramatic reduction in vessel formation (95% inhibition) after 20 days. It effectively hampered the recruitment of perivascular cells, further supporting its role as an antiangiogenic agent .

- Tumor Growth Inhibition : this compound has shown significant antitumor activity in various cancer models. For instance, a study involving human ovarian cancer indicated that a mutant form of this compound (P125A-endostatin) exhibited superior inhibitory effects on tumor growth compared to native this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

- Combination Therapy : A recent case report illustrated the effectiveness of recombinant human this compound combined with chemotherapy in a patient with epidermal growth factor receptor-negative miliary lung adenocarcinoma. The treatment led to significant tumor response, showcasing this compound's potential in enhancing chemotherapy efficacy .

- Kidney Fibrosis : Research has explored the role of this compound in kidney fibrosis, particularly in aging mice. Treatment with this compound resulted in delayed recovery from femoral artery ligation and increased renal fibrosis markers, suggesting that while it inhibits angiogenesis, it may also contribute to adverse effects under certain conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

(Basic) What experimental models are commonly used to study Endostatin’s anti-angiogenic activity?

This compound’s anti-angiogenic effects are typically evaluated using human umbilical vein endothelial cells (HUVECs) for in vitro migration assays (e.g., VEGF-induced migration inhibition studies) . In vivo, apolipoprotein E-deficient (apoE -/-) mice are a key model for atherosclerosis research, where this compound reduces intimal neovascularization and plaque growth . For tumor studies, subcutaneous xenografts in nude mice (e.g., human renal cell carcinoma) are employed to assess tumor suppression . Methodologically, ensure matched controls (e.g., buffer-treated groups) and standardized dosing (e.g., 20 mg/kg/day for mice) to minimize variability .

(Basic) What biochemical methods are used to quantify this compound expression and localization?

ELISA and Western blot are standard for quantifying this compound in conditioned media or tissue lysates . Antibody validation is critical: use monoclonal antibodies with confirmed specificity for human/mouse this compound (e.g., Rabbit anti-Endostatin for WB) . For localization, immunohistochemistry on tissue sections (e.g., aortic plaques in mice) can visualize intimal neovascularization inhibition . Include controls like plasmid-free constructs and baseline secretion levels (e.g., MSC-seeded scaffolds in normoxic vs. hypoxic conditions) to contextualize results .

(Basic) How does this compound induce endothelial cell cycle arrest?

This compound downregulates cyclin D1 via transcriptional repression of its promoter, specifically targeting the LEF1 binding site . Methodologically, use promoter deletion constructs and β-catenin overexpression to validate LEF1-dependent repression . Flow cytometry can confirm G1 arrest by assessing hyperphosphorylated retinoblastoma protein (Rb) levels. Note that cyclin D1 overexpression rescues this compound-induced arrest, necessitating siRNA knockdown controls .

(Advanced) How can researchers resolve contradictions in this compound’s reported molecular targets (e.g., integrins vs. heparan sulfate)?

Contradictions arise from overlapping binding sites (e.g., Arg27/Arg139 residues for both integrins and heparin) . Use surface plasmon resonance (SPR) to quantify binding affinities (e.g., KD = ~1.8 × 10⁻⁸ M for α5β1 integrin) and site-directed mutagenesis to isolate critical residues . Competitive assays (e.g., heparin pre-incubation) can determine if integrin-heparan sulfate interactions are mutually exclusive . Molecular modeling of the αvβ3 integrin-endostatin interface further clarifies steric constraints .

(Advanced) What experimental design considerations are critical for studies on this compound production in 3D constructs?

Multifactorial ANOVA (e.g., 5-factor: oxygen tension, scaffold material, cell type, plasmid load, collection period) is essential to dissect variables affecting this compound secretion . For chondrogenic constructs, optimize plasmid load (e.g., 20 µg vs. 0 µg) and scaffold type (e.g., collagen I/III vs. II) under controlled oxygen gradients (21% vs. 5%) . Include power analysis (e.g., power = 1 for large effects) and post hoc tests (Fisher’s PLSD) to ensure statistical rigor .

(Advanced) How can pharmacokinetic modeling improve this compound’s therapeutic application?

Sensitivity analysis of parameters like drug clearance and tumor growth rates can identify optimal dosing schedules . For example, compare this compound’s efficacy to Bevacizumab using pharmacokinetic data (e.g., doses normalized to 4–8 mg/kg/day) . Use compartmental models to simulate prolonged treatment effects, ensuring alignment with in vivo outcomes (e.g., 85% plaque growth inhibition in mice) .

(Advanced) What challenges arise when translating preclinical this compound findings to clinical trials?

Clinical trials face discordance in response metrics (e.g., tumor shrinkage vs. angiogenesis inhibition) and unclear mechanisms . Preclinically, prioritize biomarker validation (e.g., intimal vessel density in plaques) . For trials, adopt adaptive designs that monitor surrogate endpoints (e.g., circulating this compound levels) and combine with VEGF inhibitors to address resistance . Note historical pitfalls: early trials failed due to inappropriate outcome measures, not efficacy .

(Advanced) How can transcriptional regulation studies elucidate this compound’s anti-angiogenic mechanisms?

Use cyclin D1 promoter reporter assays with serial deletions to identify responsive elements (e.g., LEF1 site) . Co-transfect β-catenin to test pathway crosstalk, and employ inhibitors (e.g., Wnt/β-catenin blockers) to confirm specificity . Chromatin immunoprecipitation (ChIP) can map this compound-induced changes in transcription factor binding (e.g., TCF/LEF1) at target promoters.

(Advanced) How to address discrepancies between this compound’s preclinical efficacy and clinical outcomes?

Reconcile differences by re-evaluating dosing protocols (e.g., continuous infusion vs. bolus) and patient stratification (e.g., tumors with high integrin αvβ3 expression) . Preclinical models should mimic human pharmacokinetics (e.g., sustained serum levels >100 ng/mL) . Clinically, incorporate functional imaging (e.g., dynamic contrast-enhanced MRI) to quantify angiogenesis inhibition directly .

(Advanced) What methodologies validate this compound’s anti-angiogenic mechanisms across models?

Combine functional assays (e.g., HUVEC migration, Matrigel tube formation) with genetic knockdown (e.g., integrin α5 siRNA) to confirm target specificity . In vivo, correlate this compound levels with neovascularization markers (e.g., CD31⁺ vessels in plaques) . Use meta-analysis of cross-study data (e.g., comparing TNP-470 and this compound in Hahnfeldt’s models) to identify conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.